

biological activity of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

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An In-depth Technical Guide on the Biological Activity of **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic Acid** Derivatives

Introduction

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, a conformationally constrained analog of the amino acid proline, serves as a crucial chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine ring allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Derivatives of this core structure have demonstrated a wide array of biological activities, including antagonism of glutamate receptors, inhibition of protein kinases, and antiviral effects. This guide provides a comprehensive overview of the key biological activities, quantitative structure-activity relationships (SAR), and experimental methodologies related to these promising compounds.

Key Biological Activities and Data

The derivatives of **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid** have been investigated for several therapeutic applications, with significant findings in neuroscience, oncology, and infectious diseases.

Ionotropic Glutamate Receptor (iGluR) Antagonism

Derivatives of this scaffold have been identified as broad-spectrum antagonists of ionotropic glutamate receptors (iGluRs), which are critical mediators of excitatory neurotransmission in the central nervous system. Dysregulation of iGluR signaling is implicated in numerous neurological and psychiatric disorders, making them important drug targets.

A key derivative, (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid, has been the subject of detailed structure-activity relationship (SAR) studies.[\[1\]](#) Modifications to the phenyl ring have led to compounds with altered affinity and selectivity for different iGluR subtypes, such as Kainate (GluK) and AMPA (GluA) receptors.

Table 1: Quantitative Data for iGluR Antagonist Activity

Compound	Substituent	Target	Ki (μM)
1	3-carboxyphenyl	Broad-range iGluR	-
2a	3-carboxy-4-hydroxyphenyl	GluK3	0.87
		GluK1	4.8
2e	3-carboxy-4-methoxyphenyl	GluA2	-

| 2f | 3-carboxy-4-chlorophenyl | GluK1 | - |

Data sourced from structure-activity relationship studies on (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs.[\[1\]](#)

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition

Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in cellular signaling pathways that regulate cell proliferation, differentiation, and migration. As a negative regulator of osteogenesis, PYK2 is a therapeutic target for conditions like osteoporosis.[\[2\]](#) Several small molecule inhibitors based on various scaffolds have been developed. Notably, PF-4618433, a potent and selective PYK2 inhibitor, has been shown to promote osteogenesis in human mesenchymal stem cell (hMSC) cultures.[\[3\]](#) While not a direct derivative of the core topic, its mechanism provides a key area of research where such scaffolds could be applied.

Table 2: Quantitative Data for PYK2 Inhibition

Compound	Target	IC50	Cellular Effect
PF-4618433	PYK2	637 nM	Promotes osteogenesis of hMSC cultures (0.1-1.0 μ M)[3]

| Representative Pyridinone Series Compound | PYK2 | ~110 nM | Increased levels of osteogenic markers in MC3T3 cells (EC50 ~0.01 μ M)[4] |

Antiviral Activity

The **(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid** scaffold is a key intermediate in the synthesis of various antiviral agents.[5] Its structural similarity to proline allows it to be incorporated into peptidomimetics, which can enhance metabolic stability and bioavailability in drug design.[5] While specific data on direct derivatives is sparse in the provided results, related carboxylic acid derivatives have shown significant antiviral potential. For example, a novel indole-3-carboxylic acid derivative demonstrated a potent inhibitory effect against SARS-CoV-2 replication in vitro.[6][7]

Table 3: Antiviral Activity of Related Carboxylic Acid Derivatives

Compound Class	Virus Target	IC50	Selectivity Index (SI)

| Indole-3-carboxylic acid derivative | SARS-CoV-2 | 1.06 μ g/mL | 78.6 |

Data sourced from in vitro studies on a novel indole-3-carboxylic acid derivative.[6][7]

Experimental Protocols and Methodologies

Detailed experimental protocols are essential for the replication and validation of research findings in drug development.

Synthesis of (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic Acid Analogs

A stereoselective synthesis route was developed to produce various analogs for SAR studies.

[8]

- Step 1: 1,4-Addition: An appropriate aryllic cuprate is added to an enantiopure enone (10) to yield the adduct (11) as a single diastereomer.
- Step 2: Reduction: The lactam in adduct (11) is reduced using borane in tetrahydrofuran (THF).
- Step 3: Deprotection: The TBS (tert-butyldimethylsilyl) ether protecting groups are removed to afford a diol (12).
- Step 4: Oxidation: The diol is oxidized with Ruthenium(III) chloride (RuCl_3) to form the corresponding diacid.
- Step 5: Final Deprotection: The BOC (tert-butoxycarbonyl) protecting group is removed with trifluoroacetic acid (TFA) to yield the final target compound.

PYK2 Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the kinase activity of PYK2.[4]

- Objective: To determine the IC_{50} value of test compounds against PYK2.
- Procedure:
 - A screening campaign is performed with a diverse library of small molecule compounds.
 - Compounds are tested for their ability to inhibit PYK2 kinase activity, often using a fluorescence-based or radiometric assay that measures the phosphorylation of a substrate peptide.
 - A counter-screen against the closely related focal adhesion kinase (FAK) is performed to assess selectivity.

- Compounds showing strong biochemical potency against PYK2 and high selectivity over FAK are prioritized.
- Dose-response curves are generated to calculate the IC_{50} values.

In Vitro Antiviral Assay (SARS-CoV-2)

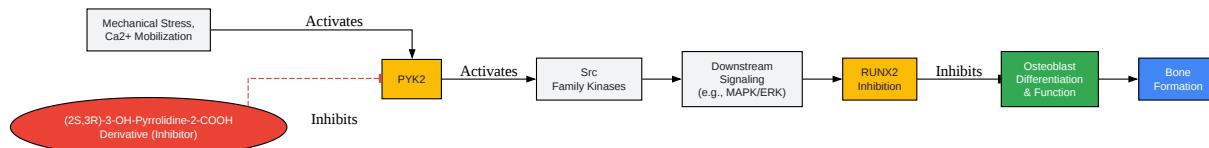
This cell-based assay evaluates the efficacy of compounds in inhibiting viral replication.[6][9]

- Cell Line: Vero-ACE2-TMPRSS2 cells, engineered for high susceptibility to SARS-CoV-2, are used.
- Procedure:
 - Cells are plated in 24-well plates.
 - A stock of SARS-CoV-2 is diluted to achieve a specific number of plaque-forming units (PFUs) per well.
 - Cells are inoculated with the virus and incubated for 1.5 hours at 37°C.
 - Test compounds are serially diluted and added to the wells.
 - After a suitable incubation period, the viral replication is quantified. For the specific indole-3-carboxylic acid derivative, complete inhibition of replication was observed at a concentration of 52.0 μ M.[6][7] The IC_{50} is determined from the dose-response curve.

Visualizations: Pathways and Workflows

PYK2 Signaling in Osteogenesis

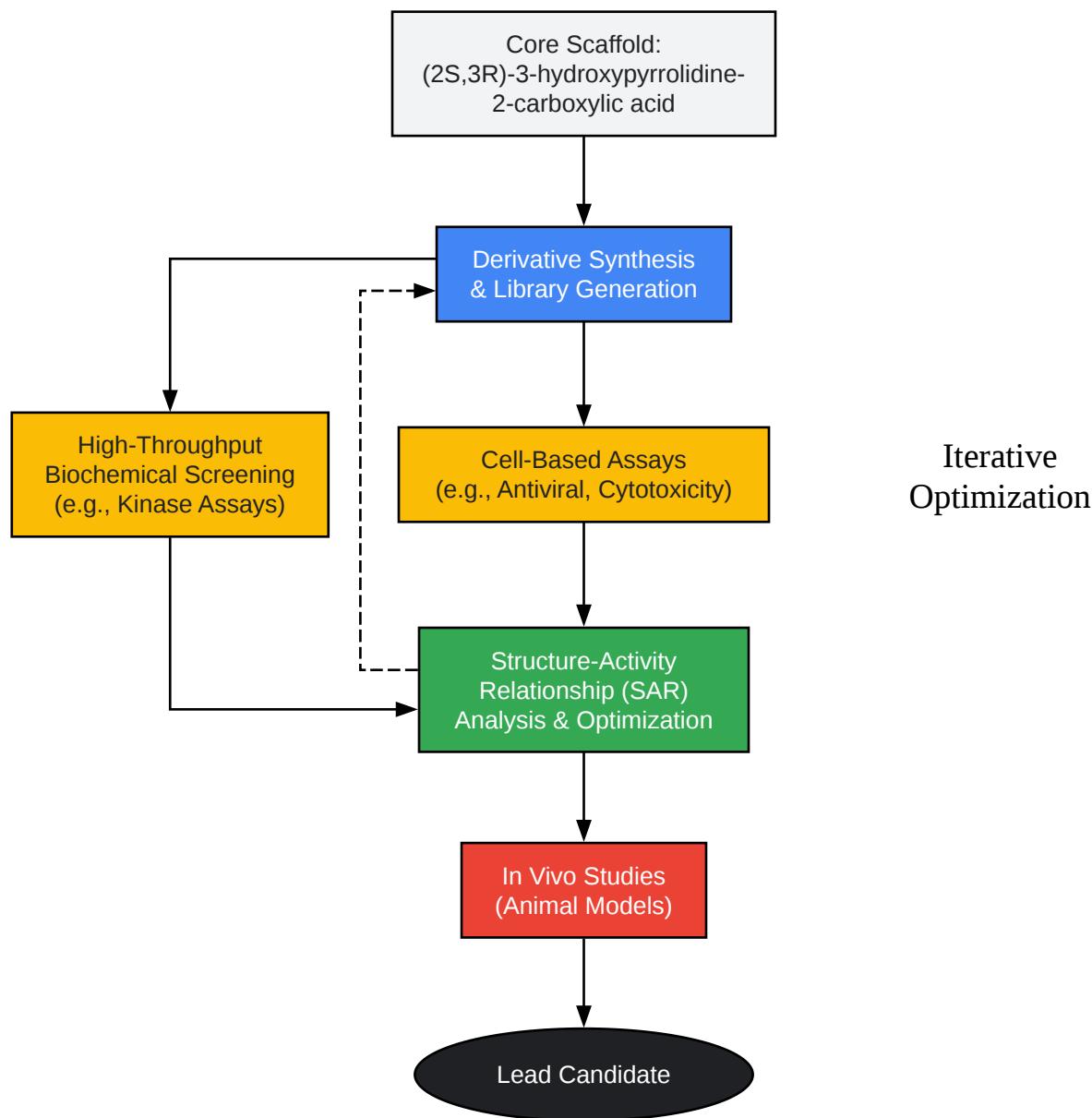
PYK2 acts as a negative regulator of bone formation. Its inhibition is hypothesized to promote the differentiation and activity of osteoblasts, the cells responsible for building new bone.

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Caption: PYK2 inhibition pathway to promote osteogenesis.

General Drug Discovery Workflow

The process of identifying and validating biologically active derivatives follows a structured workflow from initial design to in vivo testing.

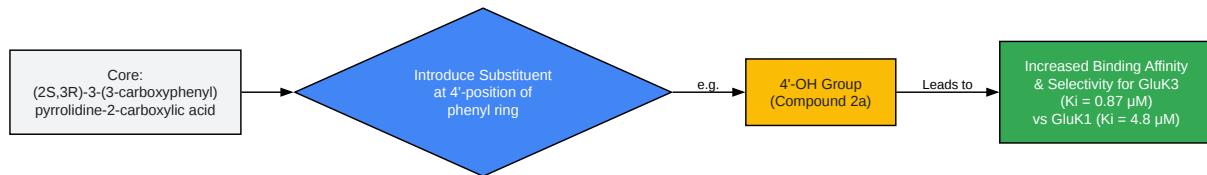


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Caption: Workflow for derivative synthesis and evaluation.

Structure-Activity Relationship (SAR) Logic for iGluR Antagonists

The SAR for iGluR antagonists demonstrates how small chemical modifications can significantly impact receptor selectivity.



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Caption: SAR logic for iGluR antagonist selectivity.

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